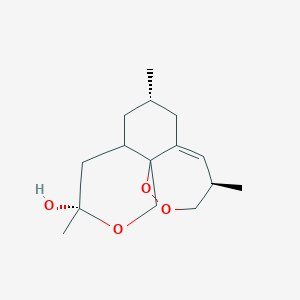
N-(2-methylquinolin-8-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylquinolin-8-yl)-2-phenylacetamide, commonly known as MQPA, is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties. MQPA is a derivative of 8-hydroxyquinoline, which has been found to exhibit a broad spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. MQPA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of MQPA is not fully understood. However, studies have suggested that MQPA may inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs have been implicated in various pathological conditions, including cancer and inflammation. MQPA has been found to inhibit the activity of MMP-2 and MMP-9, which are involved in cancer metastasis and inflammation.
Biochemical and Physiological Effects:
MQPA has been found to exhibit various biochemical and physiological effects. MQPA has been found to induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes involved in apoptosis. Moreover, MQPA has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. MQPA has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Vorteile Und Einschränkungen Für Laborexperimente
MQPA has several advantages for lab experiments. MQPA is readily available and can be synthesized using various methods. Moreover, MQPA has been extensively studied, and its pharmacological properties have been well-documented. However, MQPA also has some limitations for lab experiments. MQPA has low solubility in water, which may limit its use in in vitro experiments. Moreover, the mechanism of action of MQPA is not fully understood, which may limit its use in drug development.
Zukünftige Richtungen
For the study of MQPA include investigating its structure-activity relationship, use in combination with other anti-cancer agents, and development of novel drug delivery systems.
Synthesemethoden
MQPA can be synthesized using various methods, including the reaction of 2-methylquinoline with 2-bromo-2-phenylacetic acid, followed by the addition of sodium hydroxide. Another method involves the reaction of 2-methylquinoline with 2-chloro-2-phenylacetic acid, followed by the addition of sodium hydroxide and acetic anhydride. The yield of MQPA using these methods ranges from 50-80%.
Wissenschaftliche Forschungsanwendungen
MQPA has been found to exhibit various pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral effects. MQPA has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. MQPA has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, MQPA has been found to exhibit antiviral effects against the herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Eigenschaften
Molekularformel |
C18H16N2O |
|---|---|
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
N-(2-methylquinolin-8-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H16N2O/c1-13-10-11-15-8-5-9-16(18(15)19-13)20-17(21)12-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,20,21) |
InChI-Schlüssel |
ZNASCLCSKGIYKU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)CC3=CC=CC=C3)C=C1 |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2NC(=O)CC3=CC=CC=C3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
